Decalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

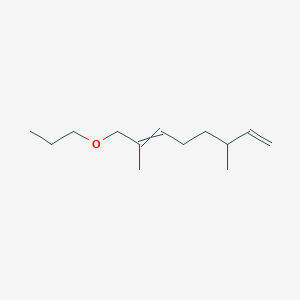

Decalene, also known as decahydronaphthalene, is a bicyclic organic compound with the chemical formula C₁₀H₁₈. It is a colorless liquid with an aromatic odor and is commonly used as an industrial solvent. This compound exists in two isomeric forms: cis-decalene and trans-decalene, which differ in their geometric structure.

Preparation Methods

Decalene is typically synthesized from naphthalene through a hydrogenation process. In this reaction, hydrogen gas is added across the double bonds of naphthalene in the presence of a catalyst, such as platinum or palladium, transforming the aromatic rings into cyclohexane rings . This process can be conducted under high pressure and temperature to ensure complete hydrogenation.

Chemical Reactions Analysis

Decalene undergoes various chemical reactions, including:

Reduction: As a saturated hydrocarbon, this compound is relatively stable and does not readily undergo reduction reactions.

Substitution: this compound can participate in substitution reactions, particularly halogenation, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and halogens for substitution reactions. The major products formed from these reactions include cyclodecenone and halogenated this compound derivatives.

Scientific Research Applications

Decalene has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of decalene involves its ability to dissolve various organic compounds, making it an effective solvent. Its molecular structure allows it to interact with and stabilize different chemical species, facilitating various chemical reactions. In biological systems, this compound’s interaction with molecular targets and pathways is primarily through its role as a solvent in NMR spectroscopy, aiding in the identification and analysis of biomolecules.

Comparison with Similar Compounds

Decalene is similar to other bicyclic compounds such as naphthalene and tetralin. it is unique in its saturated nature, which makes it more stable and less reactive compared to its aromatic counterparts. Naphthalene (C₁₀H₈) is an aromatic hydrocarbon with a planar structure, while tetralin (C₁₀H₁₂) is a partially hydrogenated derivative of naphthalene. This compound’s fully hydrogenated structure gives it distinct physical and chemical properties, such as higher boiling points and lower reactivity .

Similar compounds include:

Naphthalene: An aromatic hydrocarbon with a chemical formula of C₁₀H₈.

Tetralin: A partially hydrogenated derivative of naphthalene with a chemical formula of C₁₀H₁₂.

Perhydrophenanthrene: A fully hydrogenated derivative of phenanthrene with a chemical formula of C₁₄H₂₄.

This compound’s unique properties make it a valuable compound in various scientific and industrial applications.

Properties

CAS No. |

51831-03-9 |

|---|---|

Molecular Formula |

C18H16 |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

bicyclo[8.8.0]octadeca-1,3,5,7,9,11,13,15,17-nonaene |

InChI |

InChI=1S/C18H16/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17(18)13-9-5-1/h1-16H |

InChI Key |

CUPPIVDILVTSCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=C2C=CC=CC=CC=CC2=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)

![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)